molecular formula C8H7BrF3NO B3284639 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline CAS No. 789454-93-9

2-Bromo-4-methoxy-5-(trifluoromethyl)aniline

Cat. No.: B3284639
CAS No.: 789454-93-9
M. Wt: 270.05 g/mol
InChI Key: JPXOEKGKBWMMRX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-4-methoxy-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-3-5(9)6(13)2-4(7)8(10,11)12/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXOEKGKBWMMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(F)(F)F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700073
Record name 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

789454-93-9
Record name 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for higher yields and purity. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-methoxy-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline
  • CAS : 1373920-70-7
  • Molecular Formula: C₈H₇BrF₃NO
  • Molecular Weight : 270.05 g/mol
  • Key Differences: The bromine and methoxy groups are swapped (bromine at position 3, methoxy at position 4). This alters electronic effects, making the amino group less reactive toward electrophilic substitution compared to the target compound .
(b) 2-Bromo-5-(trifluoromethyl)aniline
  • CAS : 454-79-5
  • Molecular Formula : C₇H₅BrF₃N
  • Molecular Weight : 240.02 g/mol
  • Key Differences : Lacks the methoxy group at position 3. The absence of this electron-donating group reduces solubility in polar solvents and increases reactivity in halogenation reactions .

Halogen and Substituent Variants

(a) 4-Bromo-3-(trifluoromethyl)aniline
  • CAS : 54962-75-3
  • Molecular Formula : C₇H₅BrF₃N
  • Molecular Weight : 240.02 g/mol
  • Key Differences: Bromine at position 4 and trifluoromethyl at position 3. This arrangement sterically hinders the amino group, reducing its nucleophilicity in coupling reactions .
(b) 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
  • CAS: Not provided
  • Molecular Formula : C₇H₄BrF₄N
  • Molecular Weight : 258.01 g/mol
  • Key Differences : Incorporates fluorine at position 2. The electronegativity of fluorine enhances the electron-withdrawing effect, increasing stability but decreasing reactivity in Suzuki-Miyaura couplings compared to the target compound .
(c) 2-Fluoro-5-(trifluoromethyl)aniline
  • CAS : 535-52-4
  • Molecular Formula : C₇H₅F₄N
  • Molecular Weight : 179.11 g/mol
  • Key Differences : Replaces bromine with fluorine at position 2. The smaller size of fluorine reduces steric hindrance, making this compound more reactive in nucleophilic aromatic substitution .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions) Reactivity Notes
This compound 789454-93-9 C₈H₇BrF₃NO 270.05 Br (2), OCH₃ (4), CF₃ (5) High solubility; moderate reactivity
3-Bromo-4-methoxy-5-(trifluoromethyl)aniline 1373920-70-7 C₈H₇BrF₃NO 270.05 Br (3), OCH₃ (4), CF₃ (5) Reduced electrophilic substitution
2-Bromo-5-(trifluoromethyl)aniline 454-79-5 C₇H₅BrF₃N 240.02 Br (2), CF₃ (5) High halogenation reactivity
4-Bromo-3-(trifluoromethyl)aniline 54962-75-3 C₇H₅BrF₃N 240.02 Br (4), CF₃ (3) Steric hindrance at amino group
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline N/A C₇H₄BrF₄N 258.01 Br (4), F (2), CF₃ (5) Enhanced stability; lower coupling yields

Biological Activity

2-Bromo-4-methoxy-5-(trifluoromethyl)aniline (CAS No. 789454-93-9) is a chemical compound notable for its diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group significantly influences its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure

The compound's structure can be represented as follows:

C9H8BrF3NO\text{C}_9\text{H}_8\text{BrF}_3\text{N}O

Biological Activity Overview

The biological activities of this compound include antimicrobial, anticancer, and anti-inflammatory effects. These activities are attributed to its ability to interact with various biological targets, influencing cellular processes and pathways.

1. Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and facilitating interaction with microbial targets. For example, derivatives have shown effective inhibition against resistant strains of fungi like Candida species .

2. Anticancer Properties:
Studies suggest that the compound may inhibit key signaling pathways involved in cancer progression, particularly the Raf kinase pathway. This inhibition disrupts the Ras signaling cascade, which is crucial for tumor growth and survival .

3. Anti-inflammatory Effects:
The compound's structural features allow it to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Case Study 1: Antifungal Activity

A study conducted on a series of trifluoromethyl-substituted anilines revealed that this compound exhibited potent antifungal activity against fluconazole-resistant Candida strains. The minimum inhibitory concentration (MIC) was significantly lower than that of standard antifungal agents, indicating its potential as a novel antifungal agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting its utility in cancer therapy .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

Activity Type Target/Effect Findings
AntimicrobialCandida spp.MIC values significantly lower than standard drugs
AnticancerRaf kinaseInhibition leads to reduced tumor cell viability
Anti-inflammatoryCytokine productionDecreased levels of IL-6 and TNF-alpha in treated cells

Q & A

Basic: What are the recommended methods for synthesizing 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized for improved yields?

Answer:
Synthesis typically involves bromination and methoxylation of a pre-functionalized aniline derivative. A multi-step approach may include:

  • Protecting group strategies (e.g., acetyl or tert-butoxycarbonyl) to prevent undesired side reactions during functionalization.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids) for introducing bromine or trifluoromethyl groups .
  • Optimization parameters:
    • Catalyst selection (e.g., tetrakis(triphenylphosphine)palladium(0) for coupling reactions).
    • Solvent systems (DMF or THF for polar intermediates).
    • Temperature control (80–120°C for cross-coupling efficiency).
      Reaction progress should be monitored via TLC or HPLC-MS to ensure intermediate purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy group appears as a singlet (~δ 3.8–4.0 ppm); aromatic protons show splitting patterns (e.g., doublets for para-substitution).
    • ¹⁹F NMR : CF3 group resonates as a triplet near δ -60 to -70 ppm.
  • FT-IR :
    • C-F stretches (1100–1250 cm⁻¹).
    • N-H stretches (~3400 cm⁻¹).
  • UV-Vis : Absorption bands at 250–300 nm due to π→π* transitions in the aromatic system .

Advanced: How do electron-withdrawing substituents (Br, CF₃, OMe) influence reactivity in nucleophilic aromatic substitution?

Answer:

  • Electronic Effects :
    • Bromine and CF3 act as meta-directing electron-withdrawing groups, deactivating the ring.
    • Methoxy (OMe) is ortho/para-directing via resonance, creating electronic competition.
  • Reactivity Prediction :
    • DFT calculations (e.g., B3LYP/6-311+G(d,p)) map LUMO localization near CF3 and Br, favoring nucleophilic attack at specific positions.
    • Kinetic studies under varying pH (e.g., basic conditions for SNAr) validate regioselectivity .

Advanced: How can SHELX programs resolve crystallographic data contradictions for halogenated trifluoromethyl anilines?

Answer:

  • Refinement Strategies :
    • Use SHELXL for high-resolution X-ray data refinement, applying TWIN/BASF commands for twinned crystals.
    • Constrain thermal parameters for disordered CF3 groups.
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures to identify systematic errors. Example: C-F bond lengths should align with theoretical values (1.32–1.35 Å) .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE Requirements : Nitrile gloves, fume hoods, and safety goggles.
  • Storage : Under inert atmosphere (N2/Ar) at 2–8°C.
  • Spill Management : Neutralize with 5% acetic acid, followed by absorption with vermiculite.
  • Toxicity : Related anilines are classified as Acute Tox. 4 (dermal/inhalation); adhere to OSHA guidelines .

Advanced: How is this compound used in pharmaceutical lead optimization?

Answer:

  • Functionalization :
    • Bromine enables cross-coupling to introduce heterocycles (e.g., pyrimidines).
    • CF3 enhances metabolic stability; OMe improves solubility.
  • ADMET Profiling :
    • Microsomal stability assays (e.g., human liver microsomes).
    • LogP measurement via HPLC to assess lipophilicity.
      Example: Derivatives of similar brominated anilines have shown promise as kinase inhibitors .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., enzymes with hydrophobic pockets).
  • MD Simulations : GROMACS for analyzing ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns).
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Basic: How is purity assessed during synthesis, and what contaminants are common?

Answer:

  • Analytical Methods :
    • HPLC-MS : Detects residual solvents (e.g., DMF) or dehalogenated byproducts.
    • Elemental Analysis : Confirms Br/F content (theoretical: Br ~25%, F ~29%).
  • Common Impurities :
    • Debrominated intermediates.
    • Oxidized methoxy groups (e.g., quinone formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-methoxy-5-(trifluoromethyl)aniline
Reactant of Route 2
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2-Bromo-4-methoxy-5-(trifluoromethyl)aniline

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